3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC15721344
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O2S |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 5-(4-methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C17H16N2O2S/c1-11-3-7-13(8-4-11)18-15-16(20)19(17(21)22-15)14-9-5-12(2)6-10-14/h3-10,15,18H,1-2H3 |
| Standard InChI Key | HKSDAVZYGBEOEJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)C |
Introduction
The compound 3-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione belongs to the class of thiazolidinediones, a group of heterocyclic compounds characterized by a thiazolidine ring fused with a dione structure. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound incorporates two methylphenyl groups and an amino functional group attached to the thiazolidine-dione core.
Synthesis
The synthesis of thiazolidinediones typically involves multi-component reactions between an aldehyde, an amine, and mercaptoacetic acid. For this compound:
-
Starting Materials:
-
4-Methylbenzaldehyde
-
4-Methylaniline
-
Mercaptoacetic acid
-
-
Reaction Conditions:
-
The reaction is usually conducted under reflux in a polar solvent (e.g., ethanol or acetonitrile).
-
Catalysts such as p-toluenesulfonic acid may be employed to enhance yield.
-
-
Mechanism:
-
Formation of an imine intermediate between the aldehyde and amine.
-
Cyclization with mercaptoacetic acid to form the thiazolidinedione ring.
-
Anti-inflammatory Activity
-
Compounds with similar structures have shown inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes.
Antimicrobial Activity
-
The thiazolidinedione core exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria due to its ability to disrupt microbial cell walls.
Anticancer Potential
-
Structural features like the amino group and methyl-substituted phenyl rings enhance binding affinity to cancer-related molecular targets (e.g., kinases).
Analytical Characterization
To confirm the identity and purity of the compound, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines chemical structure and confirms functional groups |
| Infrared Spectroscopy (IR) | Identifies characteristic bonds (e.g., C=O stretching at ~1700 cm) |
| Mass Spectrometry (MS) | Confirms molecular weight |
| X-ray Crystallography | Provides detailed three-dimensional structural data |
Medicinal Chemistry
The compound serves as a lead molecule for designing drugs targeting diseases such as:
-
Type 2 diabetes (via PPAR- agonism)
-
Cancer
-
Bacterial infections
Material Science
Due to its heterocyclic structure, it could also find applications in organic electronics or as ligands in coordination chemistry.
Research Findings on Analogous Compounds
Studies on structurally related thiazolidinediones have demonstrated:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume